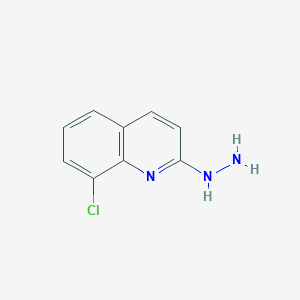

8-Chloro-2-hydrazinylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8ClN3 |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

(8-chloroquinolin-2-yl)hydrazine |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-2-6-4-5-8(13-11)12-9(6)7/h1-5H,11H2,(H,12,13) |

InChI Key |

ZKQMESPMTISMAS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)NN |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 8 Chloro 2 Hydrazinylquinoline

Condensation Reactions with Carbonyl Compounds

The primary amino group of the hydrazine (B178648) moiety in 8-chloro-2-hydrazinylquinoline is a potent nucleophile that readily reacts with the electrophilic carbon of carbonyl compounds, such as aldehydes and ketones. This reaction, a classic example of nucleophilic addition-elimination, results in the formation of a C=N double bond and the elimination of a water molecule, yielding quinoline (B57606) hydrazones.

Formation of Quinoline Hydrazones (Schiff Bases)

The condensation reaction between this compound and various carbonyl compounds is a straightforward and efficient method for the synthesis of quinoline hydrazones, also known as Schiff bases. These reactions are typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid to facilitate the dehydration step. The resulting hydrazones are often stable, crystalline solids.

The versatility of the condensation reaction allows for the synthesis of a wide array of quinoline hydrazone derivatives. By varying the structure of the carbonyl compound, a diverse library of molecules can be generated. Both aliphatic and aromatic aldehydes and ketones can be employed, leading to hydrazones with a broad range of steric and electronic properties. This structural diversity is crucial for tuning the chemical and physical properties of the resulting compounds.

For instance, the reaction of 2-hydrazinylquinoline derivatives with various aromatic aldehydes results in the formation of the corresponding aryl hydrazones. The substituents on the aromatic ring of the aldehyde can be varied to include electron-donating or electron-withdrawing groups, which in turn influences the properties of the final hydrazone.

Table 1: Examples of Carbonyl Compounds Used in Condensation Reactions with Hydrazinylquinolines

| Carbonyl Compound | Resulting Hydrazone Type |

| Aromatic Aldehydes (e.g., benzaldehyde, salicylaldehyde) | Aromatic Hydrazones |

| Heterocyclic Aldehydes (e.g., pyridine-2-carbaldehyde) | Heterocyclic Hydrazones |

| Aliphatic Ketones (e.g., acetone, butanone) | Aliphatic Ketone Hydrazones |

| Aromatic Ketones (e.g., acetophenone) | Aromatic Ketone Hydrazones |

This ability to readily generate a diverse set of derivatives underscores the importance of this compound as a versatile building block in synthetic chemistry.

The formation of a hydrazone from a hydrazine and a carbonyl compound proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.

Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the terminal nitrogen atom of the hydrazine group on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

Cyclization Reactions to Form Fused Heterocyclic Systems

Beyond simple condensation, the hydrazinyl group of this compound can participate in cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions are of significant interest as they provide access to more complex molecular architectures.

Pyrazole (B372694) Ring Formation from Hydrazinylquinolines

A prominent cyclization reaction involving hydrazinylquinolines is the formation of a pyrazole ring fused to another heterocyclic system. Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. The synthesis of pyrazolo[3,4-b]quinolines can be achieved through the reaction of a hydrazinylquinoline with a suitable 1,3-dielectrophilic species.

A specific example of pyrazole ring formation involves the reaction of a hydrazinylquinoline with polyhalogenated nitrobutadienes. For instance, the reaction of 7-chloro-4-hydrazinylquinoline with 1,1-bis(azolyl)-perchloro-2-nitrobuta-1,3-dienes leads to the formation of 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles.

A plausible mechanistic pathway for this transformation involves several steps:

Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydrazine on the nitrodiene.

Elimination: This is followed by the elimination of a molecule of the azole.

Intramolecular Cyclization: An intramolecular nucleophilic attack then occurs, leading to the formation of a dihydropyrazole intermediate.

Aromatization: Finally, the elimination of a molecule of hydrochloric acid results in the formation of the aromatic pyrazole ring.

This reaction demonstrates a powerful strategy for the construction of complex, fused heterocyclic systems from readily available starting materials.

Regioselectivity and Reaction Conditions

The regioselectivity of reactions involving this compound is dictated by the electronic properties of the quinoline nucleus and the nature of the reacting functional groups. The hydrazinyl group (-NHNH2) at the C2 position is the most nucleophilic site. The terminal amino group (-NH2) is more reactive than the nitrogen atom attached directly to the quinoline ring due to the electron-withdrawing nature of the aromatic system. Consequently, reactions with electrophiles, such as aldehydes, ketones, and acyl chlorides, will predominantly occur at the terminal nitrogen atom.

Reaction conditions are typically tailored to the specific transformation. For instance, condensation reactions to form hydrazones often proceed under mild acidic catalysis in alcoholic solvents. Cyclization reactions to form new heterocyclic rings may require higher temperatures, specific catalysts, or dehydrating agents to facilitate the ring closure.

Thiazolidinone Formation and Related Ring Closures

The hydrazinyl moiety of this compound is a versatile precursor for the synthesis of various heterocyclic systems, including thiazolidinones. The general synthetic pathway involves a two-step process.

First, the this compound is condensed with an aromatic or aliphatic aldehyde. This reaction forms an intermediate Schiff base, specifically an N-((8-chloroquinolin-2-yl)imino)amine derivative (a hydrazone). This step typically occurs by refluxing the reactants in a solvent like ethanol (B145695), sometimes with a catalytic amount of glacial acetic acid. uobaghdad.edu.iq

The second step is the cyclocondensation of the purified hydrazone with a mercapto-containing carboxylic acid, most commonly thioglycolic acid (mercaptoacetic acid). This reaction leads to the formation of a 4-thiazolidinone (B1220212) ring. The process often involves refluxing the hydrazone and thioglycolic acid in a solvent such as dry benzene (B151609) or in the absence of a solvent, sometimes with the addition of a catalyst like anhydrous zinc chloride to facilitate the cyclization. asianpubs.orgekb.eg

The general reaction scheme is as follows:

Hydrazone Formation: this compound + Ar-CHO → 1-(Arylidene)-2-(8-chloroquinolin-2-yl)hydrazine

Cyclization: 1-(Arylidene)-2-(8-chloroquinolin-2-yl)hydrazine + HSCH₂COOH → 2-Aryl-3-((8-chloroquinolin-2-yl)amino)thiazolidin-4-one

The following table outlines the key steps and reagents for this transformation.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | This compound, Aromatic Aldehyde | Ethanol, Glacial Acetic Acid (catalyst), Reflux | Hydrazone Intermediate |

| 2 | Hydrazone Intermediate, Thioglycolic Acid | Dry Benzene or Solvent-free, Anhydrous ZnCl₂ (optional), Reflux | Thiazolidinone Derivative |

Other Heterocyclic Annulations

The versatile hydrazinyl group serves as a building block for a variety of other fused heterocyclic systems through cyclocondensation reactions.

Pyrazole Formation: Pyrazoles can be synthesized from hydrazines by reaction with 1,3-dicarbonyl compounds or their equivalents. nih.gov For this compound, reaction with a β-diketone (e.g., acetylacetone) would lead to the formation of a pyrazole ring attached to the quinoline core. The reaction proceeds via initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the substituents on the β-diketone. nih.govbeilstein-journals.org

Triazole Formation: The synthesis of triazoles can be achieved through several pathways. For instance, 1,2,4-triazoles can be formed by reacting the hydrazinylquinoline with reagents like carbon disulfide and potassium hydroxide (B78521) to form an intermediate, which is then treated with hydrazine hydrate (B1144303). chemistryjournal.net Another common method involves the reaction of hydrazides (which can be formed from the hydrazine) with various reagents. chemistryjournal.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") is a modern and efficient method for synthesizing 1,2,3-triazoles, although this would require converting the hydrazine into an azide (B81097) first. nih.govnih.gov

The table below summarizes reactants for forming different heterocycles from a hydrazine precursor.

| Target Heterocycle | Key Reactant(s) | General Conditions |

| Pyrazole | β-Diketones (e.g., acetylacetone) | Acid or base catalysis, heating |

| 1,2,4-Triazole | Formic acid, Orthoesters, Carbon disulfide | Varies; often involves multi-step synthesis with heating |

Oxidation and Reduction Reactions of the Hydrazinyl Moiety

The hydrazinyl group is susceptible to both oxidation and reduction.

Oxidation: The oxidation of hydrazines can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield diazenes (R-N=NH), while stronger oxidation can cleave the N-N bond. In the context of quinoline derivatives, the autoxidation of a related compound, 4-hydrazinylquinolin-2(1H)-one, has been shown to result in a dimerization and oxidation cascade to form a pyridazino[4,3-c:5,6-c′]diquinoline derivative. nih.gov This suggests that under certain conditions, such as heating in pyridine (B92270), this compound might undergo similar oxidative coupling reactions. nih.gov Electrochemical oxidation provides another route for modifying the hydrazinyl group. For example, the oxidation of sulfonyl hydrazides in the presence of quinoline N-oxides leads to the formation of 2-sulfonyl quinolines, demonstrating a method where the hydrazine acts as a precursor to a sulfonyl radical. bohrium.com

Reduction: Information specifically detailing the reduction of the hydrazinyl moiety on a quinoline ring is less common in the literature. Generally, the reduction of a hydrazine would cleave the N-N bond to yield two separate amino groups. However, in the case of this compound, this would result in the formation of 2-amino-8-chloroquinoline and ammonia, a reaction that effectively removes the hydrazine functionality. Catalytic hydrogenation could potentially achieve this transformation.

Substitution Reactions on the Quinoline Ring and Hydrazine Group

Substitution on the Quinoline Ring: The chlorine atom at the C8 position of the quinoline ring is a site for potential nucleophilic aromatic substitution (SNAr). However, the C2 and C4 positions are generally more activated towards nucleophilic attack in the quinoline system. Therefore, forcing conditions (high temperatures, strong nucleophiles) may be required to substitute the C8-chloro group. The presence of the electron-donating hydrazinyl group at C2 may slightly deactivate the ring towards nucleophilic substitution compared to an unsubstituted chloroquinoline.

Substitution on the Hydrazine Group: The nitrogen atoms of the hydrazinyl group are nucleophilic and can undergo substitution reactions. As mentioned, acylation and condensation with aldehydes/ketones occur readily on the terminal nitrogen. Furthermore, the hydrogen atoms on the hydrazine can be substituted. For example, reaction with alkyl halides could lead to alkylated hydrazine derivatives, although over-alkylation is a potential side reaction. In some cases, the entire hydrazinyl group can be displaced. The synthesis of 2-hydrazinylquinoline itself is often achieved by the nucleophilic displacement of a 2-chloroquinoline (B121035) with hydrazine hydrate, indicating that the C2 position is highly active towards such substitutions. nih.gov This implies that under certain conditions, the hydrazinyl group could potentially act as a leaving group in the presence of other strong nucleophiles, although this is less common than reactions involving the nucleophilicity of the hydrazine itself. mdpi.com

Structural Elucidation and Advanced Spectroscopic/crystallographic Analysis

Comprehensive Spectroscopic Characterization

Spectroscopic analysis provides essential information regarding the molecular structure, connectivity, and functional groups present in 8-Chloro-2-hydrazinylquinoline.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information on the chemical environment, connectivity, and spatial relationship of atoms.

¹H NMR Spectroscopy: A proton NMR spectrum for this compound would be expected to show distinct signals for each unique proton in the molecule. The quinoline (B57606) ring system contains five aromatic protons, while the hydrazinyl group (-NH-NH₂) contains three protons. Key expected features would include:

Chemical Shifts (δ): The aromatic protons on the quinoline core would typically appear in the downfield region (approx. 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific position of each proton signal would be influenced by the electron-withdrawing chloro group at position 8 and the electron-donating hydrazinyl group at position 2. The protons of the hydrazinyl group would likely appear as broader signals, with their chemical shift being sensitive to solvent and concentration.

Spin-Spin Coupling: Coupling patterns (e.g., doublets, triplets) between adjacent protons would allow for the definitive assignment of protons on the quinoline ring, confirming their relative positions.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would identify all unique carbon environments. For this compound, nine distinct signals corresponding to the nine carbon atoms of the quinoline ring are expected.

Chemical Shifts (δ): The carbon atoms of the aromatic quinoline ring would resonate in the typical range of 110-150 ppm. The C-2 carbon, bonded to the hydrazinyl group, and the C-8 carbon, bonded to the chlorine atom, would show significant shifts from their positions in unsubstituted quinoline due to the electronic effects of these substituents.

No specific, experimentally determined ¹H or ¹³C NMR data for this compound has been found in a review of the available scientific literature. The table below is a representation of how such data would be presented.

Table 1: Representative ¹H and ¹³C NMR Data Presentation for this compound | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | | :--- | :--- | | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment | | Data not available | Data not available | H-3 | Data not available | C-2 | | Data not available | Data not available | H-4 | Data not available | C-3 | | Data not available | Data not available | H-5 | Data not available | C-4 | | Data not available | Data not available | H-6 | Data not available | C-4a | | Data not available | Data not available | H-7 | Data not available | C-5 | | Data not available | Data not available | NH | Data not available | C-6 | | Data not available | Data not available | NH₂ | Data not available | C-7 | | | | | Data not available | C-8 | | | | | Data not available | C-8a |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

N-H Stretching: The hydrazinyl group would produce distinct stretching vibrations in the 3200-3400 cm⁻¹ region. The primary amine (-NH₂) typically shows two bands (symmetric and asymmetric stretching), while the secondary amine (-NH-) shows one.

C=N and C=C Stretching: Vibrations corresponding to the aromatic C=C and C=N bonds of the quinoline ring would be observed in the 1450-1650 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond would exhibit a characteristic stretching vibration in the fingerprint region, typically between 600-800 cm⁻¹.

N-H Bending: The bending vibrations for the amine groups would appear around 1600 cm⁻¹.

Specific experimental IR absorption data for this compound is not available in the surveyed literature. The table below illustrates how such data would be cataloged.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| Data not available | Medium-Strong, Broad | N-H Stretching (Hydrazinyl) |

| Data not available | Medium-Strong | Aromatic C-H Stretching |

| Data not available | Medium-Strong | C=N, C=C Stretching (Quinoline Ring) |

| Data not available | Medium-Strong | N-H Bending (Amine) |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

Molecular Ion Peak (M⁺): The molecular weight of this compound is 193.63 g/mol . In an EI-MS spectrum, the molecular ion peak would be expected at m/z 193. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 195 would be observed with about one-third the intensity of the molecular ion peak, confirming the presence of one chlorine atom.

Fragmentation Pattern: The molecular ion would undergo fragmentation to produce smaller, stable ions. Common fragmentation pathways for hydrazinylquinolines could include the loss of the hydrazinyl group or parts of it (e.g., loss of N₂, NH₃, or N₂H₃), leading to characteristic fragment ions that would help confirm the molecular structure.

While mass spectra for related compounds like 8-hydrazinylquinoline (B174681) are available, a specific experimental mass spectrum for this compound was not found in the literature search.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 195 | [M+2]⁺ | Isotopic peak due to ³⁷Cl |

| 193 | [M]⁺ | Molecular ion containing ³⁵Cl |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and details about intermolecular interactions. While crystallographic data for the parent compound 2-hydrazinylquinoline exists, no such data has been published for the 8-chloro derivative. nih.gov

An X-ray crystal structure would reveal the precise geometry of the this compound molecule in the solid state. The quinoline ring system is expected to be largely planar. However, slight deviations from planarity can occur due to crystal packing forces or steric interactions. The analysis would precisely measure the torsion angles involving the hydrazinyl substituent relative to the plane of the quinoline ring, defining its conformation.

Chromatographic and Other Purity Assessment Techniques

The purity of "this compound" is a critical parameter for its application in further chemical synthesis and analysis. While specific, detailed chromatographic studies exclusively focused on this compound are not widely available in the public domain, the purity of related quinoline and hydrazine (B178648) derivatives is commonly assessed using a variety of standard analytical techniques. These methods are generally applicable for the separation and purity determination of organic compounds.

General chromatographic methods suitable for the analysis of quinoline derivatives include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).

Thin-Layer Chromatography (TLC): TLC is a common, rapid, and cost-effective technique used to assess the purity of synthesized compounds and to monitor the progress of chemical reactions. For compounds structurally similar to this compound, a typical TLC analysis would involve spotting a solution of the compound on a silica (B1680970) gel plate and developing it with a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate. The separated spots can then be visualized under UV light. The presence of a single spot indicates a high degree of purity, while multiple spots would suggest the presence of impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative and sensitive technique for purity assessment. A reversed-phase HPLC method would likely be employed for this compound, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The compound would be detected using a UV detector at a wavelength where the quinoline ring system exhibits strong absorbance. The purity is determined by the area percentage of the main peak in the chromatogram. For related compounds, purity levels are often expected to be ≥95%.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both purity assessment and structural elucidation of volatile and thermally stable compounds. While the suitability of GC-MS for this compound would depend on its thermal stability, this technique can provide valuable information about the presence of any volatile impurities.

Although specific experimental data and detailed research findings for the purity assessment of this compound are not readily found in published literature, the table below provides a hypothetical overview of the types of data that would be generated from such analyses based on common practices for similar compounds.

Interactive Data Table: Hypothetical Purity Assessment Data for this compound

| Analytical Technique | Parameter | Typical Value/Observation | Purpose |

| TLC | Stationary Phase | Silica Gel 60 F254 | Adsorbent for separation |

| Mobile Phase | Petroleum Ether:Ethyl Acetate (e.g., 7:3 v/v) | Eluent to separate components | |

| Rf Value | ~0.5 (example) | Compound-specific retention factor | |

| Visualization | UV light (254 nm) | Detection of spots | |

| Observation | Single major spot | Indication of purity | |

| HPLC | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Stationary phase for separation |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) | Eluent for separation | |

| Flow Rate | 1.0 mL/min | Speed of mobile phase | |

| Detection | UV at 254 nm | Wavelength for compound detection | |

| Retention Time (tR) | ~5.2 min (example) | Time for compound to elute | |

| Purity | ≥95% (by peak area) | Quantitative purity measure | |

| GC-MS | Column | Capillary column (e.g., HP-5MS) | Stationary phase for separation |

| Carrier Gas | Helium | Inert gas to carry sample | |

| Mass Spectrum | Molecular Ion Peak (m/z) | Confirmation of molecular weight | |

| Purity | Based on total ion chromatogram | Assessment of volatile components |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can elucidate a molecule's properties and predict its chemical behavior. imist.ma For quinoline (B57606) and hydrazine (B178648) derivatives, DFT studies typically focus on optimizing the molecular geometry and analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests higher reactivity. Global reactivity descriptors, derived from the energies of these orbitals, quantify various aspects of reactivity. These descriptors include chemical potential (μ), hardness (η), and electrophilicity (ω). nih.gov

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study charge distribution, charge delocalization, and hyperconjugative interactions within the molecule. researchgate.netuns.ac.rs Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attacks. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated by DFT (Note: The following values are illustrative for quinoline-hydrazone type structures and not specific experimental values for 8-Chloro-2-hydrazinylquinoline.)

| Parameter | Symbol | Typical Calculated Value Range (eV) | Implication |

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.5 to -6.5 | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -2.0 | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 3.5 to 5.0 | Chemical reactivity and stability |

| Chemical Hardness | η | 1.75 to 2.5 | Resistance to change in electron distribution |

| Electrophilicity Index | ω | 1.5 to 3.0 | Propensity to accept electrons |

| Chemical Potential | µ | -3.25 to -4.25 | Electron escaping tendency |

This table is interactive. Users can sort the columns to compare parameters.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.gov The fundamental principle is that the structure of a molecule dictates its activity, and structurally similar molecules are likely to have similar activities. nih.gov

In a QSAR/QSPR study, molecular descriptors are calculated for a set of molecules. These descriptors are numerical representations of the chemical information encoded within the molecular structure. nih.gov They can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies). nih.gov Using statistical techniques like Multiple Linear Regression (MLR), a mathematical model is developed that relates these descriptors to an observed activity or property. nih.gov

For quinoline derivatives, QSAR models have been successfully built to predict activities such as COX-2 inhibition and P-glycoprotein inhibition. nih.govnih.gov These models can identify the key structural features that influence a compound's efficacy, providing a rational basis for designing new, more potent analogues. While specific QSAR models for this compound are not widely published, the methodology is readily applicable to predict its potential activities based on its calculated descriptors. The reliability of these predictions, however, can vary depending on the model and the novelty of the chemical structure. dtic.mil

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are highly effective for predicting the spectroscopic properties of molecules. nih.gov Theoretical calculations can generate vibrational spectra (Infrared and Raman) and electronic spectra (UV-Visible). researchgate.net By comparing the calculated spectra with experimental data, researchers can confirm the molecular structure and gain a deeper understanding of its vibrational modes and electronic transitions. mdpi.com

For related quinoline derivatives, DFT calculations have been used to assign vibrational frequencies and analyze the electronic transitions between molecular orbitals. researchgate.netuns.ac.rs This information is valuable for characterizing the compound and understanding its photophysical properties.

Furthermore, computational chemistry can be used to explore potential reaction pathways and transition states. nih.gov By mapping the potential energy surface, researchers can calculate the activation energies required for different chemical transformations, such as tautomerization or degradation. This allows for the prediction of the most likely reaction mechanisms and the relative stability of different isomers or products, providing insights that are often difficult to obtain through experimental means alone. nih.gov

Coordination Chemistry and Metal Ion Complexation

Ligand Properties of 8-Chloro-2-hydrazinylquinoline and its Derivatives

Upon deprotonation or through the lone pair electrons, this compound and its Schiff base derivatives can act as multidentate ligands. The primary binding sites are the quinoline (B57606) nitrogen and the nitrogen atoms of the hydrazinyl or azomethine group.

For Schiff base derivatives, common chelation modes include:

Bidentate (N,N): The ligand coordinates to a metal center using the quinoline nitrogen and the azomethine nitrogen, forming a stable five-membered chelate ring. This is a very common binding mode for this class of compounds.

Tridentate (N,N,O or N,N,N): If the aldehyde or ketone used for condensation contains an additional donor group (like a hydroxyl group in salicylaldehyde), the resulting Schiff base can act as a tridentate ligand. The coordination would involve the quinoline nitrogen, the azomethine nitrogen, and the donor atom from the condensed moiety.

The geometry of the resulting metal complex is heavily influenced by the chelation mode of the ligand and the coordination preferences of the metal ion.

The stability of metal complexes is quantified by their formation constants (or stability constants, K) and the associated thermodynamic parameters (ΔG, ΔH, and ΔS). While specific stability constants for this compound complexes are not documented, studies on analogous 8-hydroxyquinoline (B1678124) Schiff base complexes show that Cu(II) complexes are generally more stable than their Zn(II) counterparts. nih.gov This observation is consistent with the Irving-Williams series, which predicts the relative stabilities of divalent first-row transition metal complexes.

Thermodynamic data provides insight into the nature of the bonding. A negative Gibbs free energy change (ΔG) indicates a spontaneous complexation process. The enthalpy change (ΔH) reflects the heat evolved or absorbed during bond formation, while the entropy change (ΔS) relates to the change in disorder of the system, which is often positive and favorable for chelation (the "chelate effect").

Formation of Metal Complexes with Transition and Main Group Metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺)

Hydrazone ligands derived from quinoline moieties readily form stable complexes with a variety of transition metals and main group metals. The synthesis typically involves reacting a metal salt (e.g., CuCl₂, Zn(OAc)₂, FeCl₃) with the ligand in a suitable solvent like ethanol (B145695) or methanol, often with gentle heating. The stoichiometry of the resulting complexes (metal-to-ligand ratio) can vary, with 1:1 and 1:2 ratios being common, leading to general formulas such as [M(L)Cl₂] or [M(L)₂].

The formation of metal complexes is confirmed and characterized using various spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites. A key indicator of complexation in Schiff base derivatives is the shift of the ν(C=N) (azomethine) stretching vibration band to a lower or higher frequency compared to the free ligand, indicating the involvement of the azomethine nitrogen in coordination. aristonpubs.com Similarly, changes in the vibration bands associated with the quinoline ring confirm the participation of the ring nitrogen.

UV-Visible Spectroscopy: The electronic spectra of the complexes differ significantly from those of the free ligand. New absorption bands often appear in the visible region, which are attributed to d-d transitions of the metal ion or to metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) transitions. These spectra can provide information about the geometry of the coordination sphere. For instance, octahedral and square planar geometries for Cu(II) complexes give rise to characteristic d-d absorption bands. aristonpubs.com

¹H NMR Spectroscopy: For diamagnetic complexes (like those of Zn²⁺), ¹H NMR spectroscopy is a powerful tool. Upon complexation, the chemical shifts of protons near the binding sites are altered. For example, the azomethine proton (-CH=N-) signal typically shifts downfield, providing clear evidence of coordination. nih.gov

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to confirm the molecular weight of the synthesized complexes and provide evidence for the proposed metal-to-ligand stoichiometry. nih.gov

| Technique | Key Observable Change Upon Complexation | Information Gained |

| IR Spectroscopy | Shift in the ν(C=N) stretching frequency | Confirms coordination of the azomethine nitrogen |

| UV-Vis Spectroscopy | Appearance of new bands (d-d, CT transitions) | Elucidates electronic structure and coordination geometry |

| ¹H NMR (for diamagnetic metals) | Downfield shift of protons near donor atoms | Identifies ligand binding sites in solution |

| Mass Spectrometry | Detection of the molecular ion peak [M+H]⁺ or similar adducts | Confirms molecular formula and stoichiometry |

The definitive method for determining the precise three-dimensional structure of a metal complex is single-crystal X-ray diffraction. This technique provides exact information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions in the solid state.

While no crystal structures for complexes of this compound are reported, related structures reveal common geometries. For instance, Ni(II) complexes with tridentate hydrazine-type ligands have been shown to adopt distorted octahedral coordination environments. mdpi.com Iron(III) complexes with bidentate Schiff bases often exhibit octahedral geometries, coordinating to two ligands and other ancillary ligands like chloride or water. aristonpubs.com The planarity of the quinoline system can also promote π-π stacking interactions between adjacent complex molecules in the crystal lattice.

Applications of Metal Complexes in Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. Metal complexes serve as excellent building blocks ("tectons") for constructing larger supramolecular architectures due to their well-defined coordination geometries and the ability of their ligands to engage in intermolecular interactions.

The metal complexes of this compound and its derivatives are potential candidates for applications in supramolecular chemistry. The planar quinoline rings are ideal for forming π-π stacking interactions, which can guide the self-assembly of molecules into one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. mdpi.com Furthermore, the presence of the hydrazinyl group's N-H protons and the chloro-substituent allows for the formation of hydrogen bonds and halogen bonds, respectively, which can further direct the assembly of intricate and stable supramolecular structures. These ordered assemblies are of interest for developing new materials with unique optical, magnetic, or catalytic properties.

Academic Applications and Biological Activity Studies Mechanistic Focus

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The biological activity of derivatives of 8-Chloro-2-hydrazinylquinoline is intricately linked to their molecular structure. Through systematic modifications of the core scaffold, researchers have been able to elucidate key structural features that govern the potency and selectivity of these compounds.

Impact of Substituents on Activity and Selectivity

The introduction of various substituents onto the this compound framework has a profound impact on its biological profile. Studies on related quinoline (B57606) hydrazones have shown that the nature and position of substituents on both the quinoline ring and the hydrazone moiety can significantly modulate antimicrobial activity.

For instance, in a series of 4-aminoquinoline-hydrazones, the presence of a chloro group on the quinoline ring was found to be a key pharmacophoric feature. nih.gov The derivatization of the hydrazinyl group into hydrazones by reacting with various aromatic aldehydes and isatin (B1672199) warheads has yielded compounds with significant antimicrobial effects. nih.gov One standout compound from a study, HD6, which is a 4-aminoquinoline-benzohydrazide derivative, demonstrated potent antibacterial activity, underscoring the importance of the hydrazone linkage and the specific substituents on the aromatic ring. nih.gov

While direct SAR studies on a broad range of this compound derivatives are not extensively documented in the reviewed literature, general principles from related quinoline structures can be inferred. For example, the lipophilicity and electronic properties of substituents often play a crucial role. Electron-withdrawing or electron-donating groups on an appended aryl ring can influence the electronic distribution of the entire molecule, thereby affecting its interaction with biological targets. mdpi.com

Correlation between Molecular Features and Mechanistic Effects

The molecular architecture of this compound derivatives is directly correlated with their proposed mechanisms of action. The planar nature of the quinoline ring system allows for potential intercalation into DNA, a mechanism observed for some quinoline-based antimicrobials. nih.gov Furthermore, the hydrazone moiety introduces a flexible linker and additional hydrogen bonding sites, which can facilitate binding to enzyme active sites. nih.gov

The presence of the nitrogen atom in the quinoline ring and the hydrazinyl group makes these compounds effective metal chelators. This ability to sequester essential metal ions is a key molecular feature that is often linked to their antimicrobial effects, as will be discussed in more detail in the subsequent sections. mdpi.com

Biological Activity Investigations (Non-Clinical, Mechanistic)

The primary focus of non-clinical investigations into this compound and its derivatives has been their antimicrobial potential. These studies have explored their efficacy against a range of pathogens and have sought to elucidate the underlying mechanisms of their action.

Antimicrobial Activity Investigations

Derivatives of this compound have been evaluated for a broad spectrum of antimicrobial activities, including antibacterial, antifungal, antimalarial, and antitubercular effects.

Numerous studies have reported the in vitro antimicrobial activity of quinoline hydrazone derivatives. For example, a series of 4-aminoquinoline-hydrazones and isatin hybrids were tested against a panel of clinically relevant bacterial strains, including Enterococcus faecalis, Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. nih.gov

One of the most potent compounds, HD6, exhibited significant antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 8 µg/mL against B. subtilis, 128 µg/mL against E. faecalis and S. aureus, and 16 µg/mL against P. aeruginosa. nih.gov Another compound, HS8, also showed notable activity against E. faecalis and B. subtilis with MICs of 256 µg/mL. nih.gov These findings highlight the potential of this class of compounds as effective antibacterial agents.

Interactive Data Table: In Vitro Antibacterial Activity of Selected 4-Aminoquinoline-Hydrazone Derivatives nih.gov

| Compound | E. faecalis (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |

| HD6 | 128 | 8 | 128 | 16 |

| HS8 | 256 | 256 | >500 | >500 |

Note: This table is based on data for 4-aminoquinoline-hydrazones, which are structurally related to derivatives of this compound.

The antimicrobial effects of this compound derivatives are believed to be multifactorial, with metal chelation and enzyme inhibition being two of the most prominently proposed mechanisms.

Metal Chelation: The 8-hydroxyquinoline (B1678124) scaffold, a close analogue, is a well-known metal chelator, and this property is believed to be central to its biological activity. nih.gov The nitrogen atom of the quinoline ring and the adjacent functional group (in this case, the hydrazinyl group at position 2, or more classically the hydroxyl at position 8) can form stable complexes with essential metal ions such as iron, zinc, and copper. mdpi.com By sequestering these metal ions, the compounds can disrupt vital cellular processes in microorganisms that depend on these metals as cofactors for enzymes involved in respiration and metabolism. This disruption of metal homeostasis can ultimately lead to microbial cell death. mdpi.combohrium.com The antibacterial actions of 8-hydroxyquinoline derivatives are almost exclusively attributed to their chelation properties. mdpi.com

Enzyme Inhibition: The structural features of quinoline hydrazones make them suitable candidates for enzyme inhibitors. The quinoline core, combined with the flexible hydrazone linker and various substituents, can allow for specific interactions with the active sites of microbial enzymes. nih.gov For instance, quinoline derivatives have been reported to target enzymes such as DNA gyrase, which is essential for bacterial DNA replication. nih.gov The hydrazone moiety can form hydrogen bonds and other non-covalent interactions within the enzyme's active site, leading to its inhibition.

Antiproliferative and Anticancer Activity Studies (Cell Line Models)

The quinoline scaffold is a significant pharmacophore in the development of anticancer agents. Derivatives of this compound have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, demonstrating a range of activities and mechanistic pathways.

Mechanisms of Action

Quinoline-based compounds exert their anticancer effects through multiple mechanisms. These include the induction of apoptosis, a form of programmed cell death, and the inhibition of angiogenesis, the formation of new blood vessels that supply tumors. mdpi.com Furthermore, these compounds can interfere with the cell cycle, causing arrest at different phases, such as the G2/M phase or the S phase, thereby preventing cancer cell proliferation. mdpi.com Some derivatives have also been shown to act as DNA intercalating agents. mdpi.com

In the context of metal complexes, which are often formed with quinoline derivatives to enhance their activity, the mechanisms can be even more diverse. For instance, copper(II) complexes with 8-hydroxyquinoline hydrazone derivatives have been shown to induce caspase-dependent apoptosis and cause cell cycle arrest in the S phase. nih.gov These complexes can also generate reactive oxygen species (ROS), leading to DNA damage and triggering cell death. nih.gov Platinum(II) derivatives of 8-hydroxyquinoline have been found to induce senescence and apoptosis in cancer cells by causing significant DNA damage and downregulating the expression of human telomerase reverse transcriptase (hTERT) mRNA. rsc.org

In Vitro Cytotoxicity against Cancer Cell Lines

Derivatives of the broader quinoline family, including those with chloro and hydrazone moieties, have shown considerable cytotoxic activity against a variety of human cancer cell lines. For example, 7-chloroquinolinehydrazones have exhibited potent activity against cell lines from nine different tumor types, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Specific examples of cytotoxicity are highlighted in the table below, which showcases the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for various quinoline derivatives against different cancer cell lines.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| 8-hydroxyquinoline platinum(II) derivative (YLN1) | MDA-MB-231 (Breast) | 5.49 ± 0.14 | rsc.org |

| 8-hydroxyquinoline platinum(II) derivative (YLN2) | MDA-MB-231 (Breast) | 7.09 ± 0.24 | rsc.org |

| Quinoline-8-sulfonamide derivative (9a) | C32 (Amelanotic Melanoma) | 520 | mdpi.com |

| Quinoline-8-sulfonamide derivative (9a) | COLO829 (Melanotic Melanoma) | 376 | mdpi.com |

| Quinoline-8-sulfonamide derivative (9a) | MDA-MB-231 (Breast) | 609 | mdpi.com |

| Quinoline-8-sulfonamide derivative (9a) | U87-MG (Glioblastoma) | 756 | mdpi.com |

| Quinoline-8-sulfonamide derivative (9a) | A549 (Lung) | 496 | mdpi.com |

| 5-chloro-2-N-(2-quinolylmethylene)aminophenol Cu(II) complex (C1) | A549 (Lung) | Significantly greater cytotoxicity than cisplatin | mdpi.com |

It is important to note that the substitution pattern on the quinoline ring significantly influences the cytotoxic activity. For instance, the replacement of an oxygen atom with a nitrogen atom in the C8 position of quinoline can dramatically alter its cytotoxicity. mdpi.com

Anti-inflammatory Activity in Experimental Models

Hydrazone derivatives, a class to which this compound belongs, have been investigated for their anti-inflammatory properties. nih.gov The anti-inflammatory action of these compounds is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX). jddtonline.infonih.gov The development of selective COX-2 inhibitors is a key area of research, as these agents can reduce inflammation with fewer gastrointestinal side effects compared to non-selective NSAIDs. jddtonline.info

Experimental models used to evaluate anti-inflammatory activity include the carrageenan-induced paw edema test in rats, which assesses a compound's ability to reduce acute inflammation. nih.gov Other models involve the use of various phlogistic agents like dextran, histamine, and serotonin (B10506) to induce edema. nih.gov The anti-inflammatory effects of phytochemicals are also studied in animal models of chronic inflammatory diseases, where they have been shown to modulate inflammatory signaling pathways like NF-κB and MAPKs. mdpi.com

Neuroprotective Research and Metal Imbalance Remediation (Theoretical/Model Studies)

The 8-hydroxyquinoline scaffold, a close relative of the compound , is known for its metal-chelating properties, which are linked to its biological activities, including potential neuroprotective effects. nih.gov Metal ions, particularly copper, play a crucial role in biological systems, but their dysregulation can lead to oxidative stress, a key factor in neurodegenerative diseases. nih.gov By chelating excess metal ions, these compounds can help to restore metal homeostasis and mitigate oxidative damage.

Theoretical and model studies suggest that quinoline derivatives could be beneficial in conditions associated with metal imbalance. For example, the ability of these compounds to interact with metal ions could be harnessed to develop treatments that target the metal-dependent pathologies observed in some neurological disorders. Hydrogen sulfide (B99878) (H2S), a gaseous messenger molecule, has shown neuroprotective effects by reducing oxidative stress in models of nerve injury, indicating another potential avenue for therapeutic intervention that could be explored in conjunction with metal-chelating compounds. researchgate.net

Materials Science Applications

Development of Organic Light-Emitting Diodes (OLEDs) and Related Electronic Materials

8-Hydroxyquinoline and its derivatives are foundational materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). magtech.com.cn Tris(8-hydroxyquinolinato)aluminum (Alq3) is one of the most well-known and widely used materials in OLEDs due to its excellent stability and luminescent properties. researchgate.net

Exploration in the Synthesis of Novel Functional Materials

The this compound molecule serves as a valuable precursor in the synthesis of novel functional materials, primarily due to its reactive hydrazinyl group and the inherent photophysical properties of its quinoline core. The hydrazinyl moiety (-NHNH₂) at the 2-position is a potent nucleophile, readily undergoing condensation reactions with aldehydes and ketones to form stable hydrazone Schiff bases (-N-N=CH-). mdpi.comresearchgate.net This reaction is a cornerstone for creating larger, conjugated molecular systems with tailored functions.

Analytical Chemistry Applications

Development of Chemosensors and Fluorescent Probes for Metal Ions (e.g., Zn²⁺)

Derivatives of this compound are prime candidates for the development of selective and sensitive fluorescent chemosensors for detecting metal ions. Zinc (Zn²⁺), being the second most abundant transition metal in the human body, is a particularly important target for sensing due to its roles in numerous biological processes. nih.govarabjchem.org

A common strategy involves reacting this compound with a specific aldehyde to create a quinoline-hydrazone Schiff base. This structure combines a metal-binding site (the hydrazone moiety) with a signal-reporting unit (the quinoline fluorophore). For instance, a representative chemosensor (let's call it QHC-sensor ) can be synthesized from a hydrazinylquinoline precursor. In its free form, the QHC-sensor may exhibit weak fluorescence. However, upon binding with a target metal ion like Zn²⁺, it can display a significant enhancement in fluorescence intensity, providing a "turn-on" signal. researchgate.net

The design of these sensors allows for high selectivity. The specific geometry of the binding pocket formed by the hydrazone and the quinoline nitrogen atom can be tailored to preferentially accommodate ions of a certain size and charge, such as Zn²⁺, over other competing ions. mdpi.com Research on various quinoline-hydrazone probes has demonstrated their ability to achieve low detection limits, often in the nanomolar to micromolar range, which is sensitive enough for biological and environmental applications. arabjchem.orgresearchgate.net

| Parameter | Finding | Significance |

|---|---|---|

| Target Analyte | Zinc (Zn²⁺) | Crucial for monitoring biological and environmental systems. |

| Fluorescence Response | Significant "Turn-on" enhancement | Provides a clear and sensitive signal with a low background. |

| Detection Limit | 17.7 nM arabjchem.orgresearchgate.net | High sensitivity suitable for trace-level detection. |

| Binding Stoichiometry (Probe:Zn²⁺) | Typically 1:1 or 2:1 researchgate.net | Indicates a well-defined binding interaction. |

| Selectivity | High for Zn²⁺ over other common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺) | Ensures accurate detection in complex sample matrices. |

The "turn-on" fluorescence response of quinoline-hydrazone sensors upon binding to metal ions is typically governed by well-understood photophysical mechanisms, primarily Chelation-Enhanced Fluorescence (CHEF) and the inhibition of Photoinduced Electron Transfer (PET).

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the hydrazone Schiff base has rotational and vibrational freedom, particularly around the C=N imine bond. These non-radiative decay pathways allow the excited-state energy to dissipate as heat, resulting in weak fluorescence (fluorescence quenching). When the sensor molecule chelates with a metal ion like Zn²⁺, a rigid, planar complex is formed. This rigidification restricts intramolecular rotations and vibrations, closing the non-radiative decay channels. As a result, the excited molecule is more likely to relax by emitting a photon, leading to a significant enhancement of fluorescence intensity. nih.govsemanticscholar.org

Photoinduced Electron Transfer (PET) Inhibition: In some designs, the hydrazone moiety can act as an electron donor, while the quinoline ring acts as an electron acceptor (fluorophore). In the free sensor, upon excitation, an electron can transfer from the donor to the excited fluorophore, a process known as PET, which quenches the fluorescence. When the sensor binds to a cation like Zn²⁺, the metal ion engages the lone pair of electrons on the nitrogen atoms of the hydrazone group that were responsible for the PET process. This binding lowers the energy of the donor's frontier orbital, making the electron transfer energetically unfavorable. The PET process is thus inhibited, and the fluorescence of the quinoline unit is "turned on". tu-clausthal.de

The high sensitivity and selectivity of fluorescent probes derived from the quinoline-hydrazone scaffold make them powerful tools for bioimaging applications, such as visualizing fluctuations of Zn²⁺ ions within living cells. nih.gov An effective bioimaging probe must possess certain characteristics, including good cell membrane permeability, low cytotoxicity, and stable photophysical properties in complex biological environments. arabjchem.org

Sensors based on the quinoline framework have been successfully used for fluorescence imaging of Zn²⁺ in various cell lines (e.g., HepG2 cells) and even in whole organisms like zebrafish. arabjchem.orgresearchgate.netsemanticscholar.org In a typical experiment, cells are incubated with the chemosensor, which permeates the cell membrane and distributes within the cytoplasm. When the cells are subsequently exposed to an increase in intracellular Zn²⁺, the probe chelates the ions, triggering a "turn-on" fluorescent response. This change in fluorescence can be monitored using confocal laser scanning microscopy, providing real-time spatial and temporal information about Zn²⁺ distribution and dynamics within the cell. This capability is invaluable for studying the roles of zinc in cellular signaling, apoptosis, and various disease states. nih.govarabjchem.org

Use as Derivatization Agents for Aldehydes and Ketones in Biochemical and Environmental Analysis

The hydrazinyl group of this compound makes it an excellent candidate for use as a chemical derivatization agent in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov Many small but biologically important molecules, such as short-chain aldehydes and ketones, are often difficult to analyze directly because they are volatile, thermally unstable, or lack a chromophore for UV detection and ionize poorly in a mass spectrometer.

By reacting these carbonyl compounds with a derivatizing agent, a more stable, readily ionizable, and easily detectable product is formed. The compound 2-hydrazinoquinoline (B107646) (HQ), a close structural analog of this compound, has been identified as a highly effective agent for this purpose. nih.govumn.edu The hydrazine (B178648) group of HQ reacts with the carbonyl group of aldehydes and ketones to form a stable hydrazone. semanticscholar.orgnih.gov

This derivatization achieves several analytical advantages:

Enhanced Detectability: The quinoline ring provides a highly responsive "tag" that can be easily detected by both UV and mass spectrometry, significantly lowering detection limits. umn.edu

Improved Chromatographic Behavior: The increased hydrophobicity of the quinoline tag improves the retention of small, polar analytes on reversed-phase LC columns, allowing for better separation from interfering matrix components. nih.gov

Multiplexing Capability: The hydrazinyl group specifically targets carbonyls, allowing for the simultaneous analysis of a wide range of aldehydes and ketones in a single analytical run. researchgate.net

It is expected that this compound would function similarly to HQ, with the 8-chloro substituent potentially offering additional advantages, such as altering the retention time for improved chromatographic resolution or modifying the fragmentation pattern in MS/MS analysis, which could aid in structural identification. This makes it a promising tool for metabolomics research and environmental analysis where sensitive detection of carbonyl compounds is crucial. nih.govsemanticscholar.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-Chloro-2-hydrazinylquinoline, and how can purity be ensured?

- Methodological Answer : The compound is synthesized via a two-step process: (1) Chlorination of quinoline at position 8 using POCl₃ or SOCl₂ under reflux, followed by (2) hydrazine substitution at position 2. Critical steps include strict temperature control during chlorination (80–100°C, 6–8 hours) and using anhydrous conditions to avoid hydrolysis. Purity is verified via HPLC (C18 column, methanol/water mobile phase) and melting point analysis. Recrystallization from ethanol/water mixtures (1:3 v/v) improves yield (65–75%) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., hydrazinyl proton signals at δ 6.8–7.2 ppm; quinoline ring carbons at 120–150 ppm).

- FT-IR : Detection of N–H stretching (3200–3400 cm⁻¹) and C–Cl vibrations (650–750 cm⁻¹).

- X-ray crystallography : Resolves tautomeric forms (e.g., hydrazine vs. hydrazone configurations) .

- Elemental analysis : Validates C, H, N, Cl content (±0.3% tolerance) .

Q. How does tautomerism affect the reactivity of this compound?

- Methodological Answer : The hydrazinyl group exhibits keto-enol tautomerism, which is analyzed via UV-Vis spectroscopy (λmax shifts in acidic/basic conditions) and variable-temperature NMR. Computational studies (DFT, B3LYP/6-31G*) predict tautomer stability, validated by comparing experimental and calculated IR spectra .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, solvent polarity). Mitigation strategies include:

- Standardized bioassays : Use uniform protocols (e.g., MIC testing at pH 7.4, 37°C).

- SAR studies : Compare substituent effects (e.g., electron-withdrawing groups at position 8 enhance antimicrobial activity).

- Meta-analysis : Cross-reference results with crystallographic data to confirm structural integrity .

Q. How does the chloro substituent influence the electronic properties of the quinoline ring?

- Methodological Answer : The electron-withdrawing Cl at position 8 reduces electron density on the ring, quantified via:

- Cyclic voltammetry : Oxidation potentials shift by +0.2–0.3 V compared to unsubstituted quinoline.

- DFT calculations : HOMO-LUMO gaps decrease by 0.5–0.7 eV, enhancing electrophilic reactivity.

- UV-Vis spectroscopy : Bathochromic shifts (~20 nm) in π→π* transitions .

Q. What coordination chemistry applications exist for this compound with transition metals?

- Methodological Answer : The compound acts as a bidentate ligand (N– from hydrazine and quinoline). Example protocol:

- Synthesis of Zn(II) complex : React this compound (1 mmol) with Zn(NO₃)₂ (0.5 mmol) in ethanol (50°C, 4 hours). Characterize via ESI-MS ([M + H]+ = 420.2 m/z) and single-crystal XRD (bond lengths: Zn–N = 2.02–2.08 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.